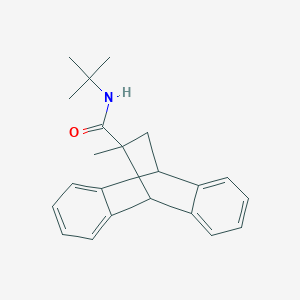![molecular formula C18H19Cl2N3O4S B3873269 N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B3873269.png)
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide (non-preferred name)
描述
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorobenzylidene group, a hydrazinyl linkage, and a methanesulfonamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide typically involves a multi-step process:
Formation of the Dichlorobenzylidene Hydrazone: This step involves the condensation of 2,4-dichlorobenzaldehyde with hydrazine to form the hydrazone intermediate.
Acylation: The hydrazone intermediate is then acylated with an appropriate acyl chloride to introduce the oxopropan-2-yl group.
Sulfonamide Formation: Finally, the acylated hydrazone is reacted with methanesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a hydrazine derivative.
科学研究应用
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications could include its use as an antimicrobial or anticancer agent.
Industry: The compound’s unique structure may make it useful in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzylidene group may facilitate binding to hydrophobic pockets, while the hydrazinyl linkage could participate in hydrogen bonding or other interactions. The methanesulfonamide moiety might enhance the compound’s solubility and stability.
相似化合物的比较
Similar Compounds
N-{1-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-4,5-dihydro-1H-imidazole: This compound shares the dichlorobenzylidene and hydrazinyl groups but differs in the rest of its structure.
(2,4-Dichlorobenzylidene)-malononitrile: This compound contains the dichlorobenzylidene group but lacks the hydrazinyl and methanesulfonamide moieties.
Uniqueness
N-{1-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-oxopropan-2-yl}-N-(4-methoxyphenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
属性
IUPAC Name |
N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-(4-methoxy-N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3O4S/c1-12(18(24)22-21-11-13-4-5-14(19)10-17(13)20)23(28(3,25)26)15-6-8-16(27-2)9-7-15/h4-12H,1-3H3,(H,22,24)/b21-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSCTXDJNQDTKJW-SRZZPIQSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=C(C=C(C=C1)Cl)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=C(C=C(C=C1)Cl)Cl)N(C2=CC=C(C=C2)OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(E)-(3-bromophenyl)methylideneamino]-2-hydroxy-5-iodobenzamide](/img/structure/B3873202.png)
![4-hydroxy-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide](/img/structure/B3873208.png)
![N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanamide](/img/structure/B3873221.png)
![5-{[(4-tert-butylphenyl)sulfonyl]amino}isophthalamide](/img/structure/B3873224.png)
![3,4-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873233.png)
![2-(hydroxyimino)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B3873241.png)
![3-methyl-N'-{4-[2-oxo-2-(1-piperidinyl)ethoxy]benzylidene}benzohydrazide](/img/structure/B3873249.png)
![[(E)-(4-oxonaphthalen-1-ylidene)amino] benzoate](/img/structure/B3873257.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-ethoxybenzylidene)acetohydrazide](/img/structure/B3873264.png)

![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3873285.png)
![ethyl (Z)-3-[(7E)-3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]but-2-enoate](/img/structure/B3873291.png)
